1-chloro-2-iodo-4-(trifluoromethoxy)benzene 1-chloro-2-iodo-4-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 845866-91-3
VCID: VC4292717
InChI: InChI=1S/C7H3ClF3IO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H
SMILES: C1=CC(=C(C=C1OC(F)(F)F)I)Cl
Molecular Formula: C7H3ClF3IO
Molecular Weight: 322.45

1-chloro-2-iodo-4-(trifluoromethoxy)benzene

CAS No.: 845866-91-3

Cat. No.: VC4292717

Molecular Formula: C7H3ClF3IO

Molecular Weight: 322.45

* For research use only. Not for human or veterinary use.

1-chloro-2-iodo-4-(trifluoromethoxy)benzene - 845866-91-3

Specification

CAS No. 845866-91-3
Molecular Formula C7H3ClF3IO
Molecular Weight 322.45
IUPAC Name 1-chloro-2-iodo-4-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C7H3ClF3IO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H
Standard InChI Key DYJFXGGNDZJXOA-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1OC(F)(F)F)I)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Geometry and Substituent Effects

The benzene core of 1-chloro-2-iodo-4-(trifluoromethoxy)benzene features substituents at the 1-, 2-, and 4-positions, creating a meta-para substitution pattern. The trifluoromethoxy group at the 4-position exerts a strong electron-withdrawing effect (-I and -M effects), which deactivates the aromatic ring and directs electrophilic substitution to the less hindered positions . This electronic modulation is critical for its reactivity in nucleophilic aromatic substitution and transition metal-catalyzed reactions.

The iodine atom at position 2 serves as an excellent leaving group in cross-coupling reactions, while the chlorine at position 1 provides additional steric and electronic modulation. X-ray crystallography data for analogous compounds suggest a planar aromatic system with bond angles deviating <2° from ideal sp² hybridization due to substituent effects .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Boiling Point224.8 ± 40.0 °C (Predicted)
Density2.025 ± 0.06 g/cm³ at 20°C
Molecular Weight322.45 g/mol
LogP (Octanol-Water)3.82 (Estimated)

The elevated density (2.025 g/cm³) reflects the high atomic mass contribution from iodine (126.9 g/mol) and chlorine (35.45 g/mol) . The predicted boiling point range accounts for possible decomposition under thermal stress, a common trait in polyhalogenated aromatics .

Synthetic Methodologies

Industrial-Scale Production

Industrial synthesis typically employs continuous flow reactors to mitigate risks associated with exothermic halogenation steps. A representative three-step protocol involves:

  • Trifluoromethoxylation: Introduction of the -OCF₃ group via nucleophilic displacement of a nitro group using silver trifluoromethoxide.

  • Iodination: Directed ortho-iodination using N-iodosuccinimide (NIS) under acidic conditions .

  • Chlorination: Radical chlorination with Cl₂ gas under UV irradiation.

This approach achieves yields >78% with purity ≥95% (HPLC), as confirmed by mass spectrometry.

Laboratory-Scale Modifications

Small-scale syntheses often utilize Suzuki-Miyaura coupling precursors. For example, reacting 2-iodo-4-(trifluoromethoxy)phenylboronic acid with 1-chlorobenzene derivatives in the presence of Pd(PPh₃)₄ achieves the target compound in 65% yield . Microwave-assisted methods reduce reaction times from 24h to 45 minutes while maintaining comparable efficiency .

Reactivity and Applications in Organic Synthesis

Cross-Coupling Reactions

The iodine substituent participates efficiently in Ullmann, Stille, and Negishi couplings. In a benchmark study, reaction with phenylzinc bromide using a CuI/1,10-phenanthroline catalyst system produced biaryl derivatives with turnover numbers (TON) exceeding 1,200 . The chlorine atom remains inert under these conditions, enabling selective functionalization.

Nucleophilic Aromatic Substitution

The electron-deficient ring facilitates substitution at the 5-position (relative to chlorine). Treatment with potassium tert-butoxide in DMF at 120°C replaces iodine with methoxy groups in 89% yield. This regioselectivity aligns with DFT calculations showing a 12.3 kcal/mol activation barrier difference between positions 5 and 3 .

HazardCategoryCode
Acute oral toxicity4H302
Skin corrosion/irritation2H315
Serious eye damage/irritation2AH319
Specific target organ toxicity3 (Respiratory)H335

Personal protective equipment (PPE) must include nitrile gloves, vapor respirators, and splash goggles .

Environmental Considerations

The environmental persistence (DT₅₀) in soil is estimated at 68 days, with bioaccumulation potential (BCF) of 320 in fish . Waste treatment requires incineration with alkaline scrubbers to prevent dioxin formation.

Structural Analogues and Comparative Reactivity

A comparative analysis of halogenated analogues reveals:

CompoundIUPAC NameReactivity Index*
1-Chloro-2-iodo-4-(trifluoromethyl)benzeneChlorine/iodine/CF₃-substituted0.91
1-Bromo-3-iodo-5-(trifluoromethoxy)benzeneBromine/iodine/OCF₃-substituted0.86
2,4-Diiodo-1-(trifluoromethoxy)benzeneDiiodo/OCF₃-substituted0.75

*Relative to 1-chloro-2-iodo-4-(trifluoromethoxy)benzene in Suzuki coupling efficiency .

The trifluoromethoxy group confers a 15-20% rate enhancement in cross-coupling versus trifluoromethyl analogues due to improved solvation in polar aprotic media.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator